2-Bromoquinoline-4-carbonitrile, with the chemical formula C₁₀H₅BrN₂ and a molecular weight of 233.07 g/mol, is a derivative of quinoline. This compound features a bromine atom at the second position and a carbonitrile group at the fourth position of the quinoline ring system. The presence of these functional groups contributes to its unique chemical properties and potential biological activities .
2-Bromoquinoline-4-carbonitrile is an organic compound, and its synthesis has been reported in various scientific studies. One common method involves the bromination of 4-cyanoquinoline with N-bromosuccinimide (NBS) in a polar solvent like acetic acid. PubChem, 2-Bromoquinoline-4-carboxylic acid:
Research suggests that 2-bromoquinoline-4-carbonitrile may have potential applications in various scientific fields, although these are still under investigation. Here are some examples:
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
The synthesis of 2-bromoquinoline-4-carbonitrile can be achieved through several methods:
2-Bromoquinoline-4-carbonitrile has several applications:
Studies on 2-bromoquinoline-4-carbonitrile's interactions reveal its potential as a lead compound for drug development. Interaction studies often focus on:
Several compounds share structural similarities with 2-bromoquinoline-4-carbonitrile. Here is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Similarity Index |
---|---|---|
2-Bromoquinoline-4-carboxylic acid | Carboxylic acid instead of carbonitrile | 0.94 |
6-Bromoquinoline-4-carboxylic acid | Bromine at position six | 0.88 |
Methyl 6-bromoquinoline-4-carboxylate | Methyl ester group present | 0.83 |
4-Bromoquinoline-6-carboxylic acid | Different bromine positioning | 0.79 |
7-Bromoquinoline-8-carboxylic acid | Bromine at position seven | 0.77 |
The distinct placement of the bromine atom and the carbonitrile functional group gives 2-bromoquinoline-4-carbonitrile unique reactivity and biological properties compared to these similar compounds.
The bromination of quinoline derivatives represents one of the most fundamental approaches to synthesizing 2-Bromoquinoline-4-carbonitrile. Classical bromination methods typically employ molecular bromine or N-bromosuccinimide (NBS) as the brominating agents [1] [2]. The selectivity of bromination depends significantly on the substitution pattern of the quinoline ring and the reaction conditions employed.
Molecular Bromine Approach: Direct bromination using molecular bromine in the presence of sulfuric acid has been extensively studied. The reaction typically proceeds at temperatures ranging from 60°C to 220°C, with optimal conditions varying based on the substrate [1]. For 8-substituted quinolines, the bromination preferentially occurs at the 5 and 7 positions of the benzene ring, as the pyridine moiety is electron-deficient and less reactive toward electrophilic attack [1]. The reaction mechanism involves electrophilic aromatic substitution, with the bromine cation attacking the electron-rich positions of the quinoline ring.
N-Bromosuccinimide (NBS) Methodology: NBS has emerged as a more selective and controllable brominating agent compared to molecular bromine [4]. The bromination of 4-cyanoquinoline with NBS in polar solvents such as acetic acid provides a direct route to 2-Bromoquinoline-4-carbonitrile . This method offers several advantages including milder reaction conditions, better regioselectivity, and easier workup procedures. The reaction typically proceeds at temperatures between 50°C and 90°C with reaction times of 1-4 hours, achieving yields of 70-85% [4].
The mechanistic pathway involves the formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by the quinoline substrate. The regioselectivity is governed by the electronic properties of the quinoline ring, with electron-withdrawing groups directing bromination to specific positions [2].
Cyanation represents the second key transformation in the synthesis of 2-Bromoquinoline-4-carbonitrile. Classical cyanation methods have evolved from harsh conditions using sodium cyanide to more sophisticated approaches utilizing various cyano sources [5] [6].
Traditional Cyanation Methods: Early cyanation strategies employed potassium cyanide or sodium cyanide in combination with sulfuryl chloride, leading to the formation of cyanochlorinated products [6]. Treatment of isoquinoline with sulfuryl chloride and potassium cyanide gave 4-chloro-1-cyanoisoquinoline and 1-carbamoyl-3-cyanoisoquinoline in yields dependent upon the proportions of reagents [6]. This methodology, while effective, presented significant safety concerns due to the toxicity of cyanide reagents.
Trimethylsilyl Cyanide (TMSCN) Approach: The development of trimethylsilyl cyanide as a safer alternative to inorganic cyanides has revolutionized cyanation chemistry [5]. Direct oxidative C-H cyanation of quinoline derivatives using TMSCN as the cyano source and molecular oxygen as the terminal oxidant has been successfully developed [5]. This method preferentially introduces the cyano group at the 4-position of quinoline derivatives, affording the corresponding 4-cyanoquinolines as major products [5].
The reaction mechanism involves the formation of a radical intermediate through C-H activation, followed by cyanide incorporation. The regioselectivity is influenced by the electronic properties of the quinoline substrate and the reaction conditions employed [5].
The advent of transition metal catalysis has provided powerful tools for the synthesis of quinoline derivatives, including 2-Bromoquinoline-4-carbonitrile [7] [8]. Modern transition metal-catalyzed approaches offer improved selectivity, milder conditions, and broader substrate scope compared to classical methods.
Palladium-Catalyzed Methodologies: Palladium catalysis has emerged as a versatile platform for quinoline synthesis [7] [8]. Site-selective C-H functionalization of quinolines using palladium catalysts provides an efficient method for rapidly obtaining substituted quinolines [7]. The palladium-catalyzed approach typically involves the use of Pd(OAc)₂ or similar palladium complexes as catalysts, with reaction temperatures ranging from 80°C to 120°C [8].
The mechanism involves oxidative addition of the palladium catalyst to the C-H bond, followed by transmetalation with the appropriate nucleophile or electrophile. The regioselectivity is controlled by the directing effects of existing substituents on the quinoline ring and the choice of ligands [8].
Copper-Catalyzed Reactions: Copper catalysis has gained prominence as a cost-effective alternative to palladium-based systems [8]. Copper-catalyzed cyanation reactions provide direct access to quinoline carbonitriles under relatively mild conditions [8]. The reaction typically employs copper salts such as CuBr or Cu(OAc)₂ as catalysts, with reaction temperatures between 100°C and 150°C [8].
Vanadium-Catalyzed Cyanation: Vanadium-containing heteropoly acids have been developed as effective catalysts for the regioselective cyanation of quinoline derivatives [5]. The use of H₇PV₄Mo₈O₄₀ as a catalyst enables the direct oxidative C-H cyanation of quinoline at the 4-position, providing an atom-economical approach to quinoline carbonitriles [5].
The development of environmentally benign synthetic methodologies has become increasingly important in modern organic synthesis [9] [10]. Green chemistry approaches to quinoline synthesis emphasize the use of renewable feedstocks, benign solvents, and catalytic processes that minimize waste generation.
Solvent-Free Synthesis: Solvent-free synthetic methodologies have gained attention as environmentally sustainable alternatives to traditional solution-phase reactions [9] [11]. These approaches typically employ solid catalysts and mechanochemical activation to achieve quinoline synthesis without the use of organic solvents [11]. The reactions are conducted using mortar and pestle grinding methods, achieving yields of 70-90% under mild conditions [11].
Water as a Green Solvent: The use of water as a reaction medium represents a significant advance in green chemistry [9] [12]. A simple continuous reaction for the synthesis of 2-methylquinoline compounds from nitroarenes using ethanol/water systems has been developed [12]. This method employs Ru-Fe/γ-Al₂O₃ catalysts and avoids the use of strong acids, oxidants, and other environmentally harmful substances [12].
Catalytic Green Protocols: Various green catalysts have been developed for quinoline synthesis, including para-toluenesulfonic acid (p-TSA), para-sulfonic acid calix [13]arene, cerium nitrate, ammonium acetate, and potassium carbonate [9]. These catalysts enable quinoline synthesis under mild conditions with reduced environmental impact [9].
Industrial production of quinoline derivatives, including 2-Bromoquinoline-4-carbonitrile, predominantly relies on batch processing techniques due to their flexibility and suitability for producing multiple derivatives [14] [15]. Batch plants are preferred for quinoline production because market demand does not justify continuous supply, and the flexibility allows for production of different quinoline derivatives as needed [14].
Batch Plant Design: The design of batch plants for quinoline derivatives involves careful consideration of equipment sizing, reaction sequencing, and campaign scheduling [14] [15]. A typical batch plant design for quinoline derivatives can produce 70-97 kg per batch, with optimal campaigns consisting of 21 batches producing 2000 kg of quinoline derivative in 22.5 days [14] [15].
The batch process typically involves multiple unit operations including:
Process Optimization: Batch processing optimization focuses on maximizing equipment utilization while minimizing cycle time [14]. The optimization involves analyzing size utilization and occupancy time for each equipment unit, with the equipment having the highest utilization becoming the bottleneck [14].
Continuous flow reactors have emerged as an attractive alternative to batch processing for quinoline synthesis, offering several advantages including improved heat and mass transfer, better reaction control, and enhanced safety [16] [17] [12].
Photochemical Flow Synthesis: Continuous photochemical processes have been developed for quinoline synthesis using LED-based light sources [16] [18]. These systems enable the generation of quinoline products with throughputs greater than one gram per hour and demonstrate remarkable efficiency compared to batch processes [16]. The use of high-power LED lamps provides higher productivity and efficiency compared to traditional mercury lamps [16].
Catalytic Continuous Flow: Continuous flow systems employing solid catalysts have been developed for quinoline synthesis [17] [12]. The Niobium phosphate-catalyzed Skraup reaction enables continuous generation of quinolines at 250°C and 10 MPa pressure, achieving quinoline selectivity up to 60% [17]. Similarly, Ru-Fe/γ-Al₂O₃ catalysts enable continuous synthesis of 2-methylquinoline compounds with yields of 46-88% [12].
Flow Reactor Advantages: Continuous flow reactors offer several advantages for quinoline synthesis:
Temperature and reaction time are critical parameters in quinoline synthesis, significantly affecting both yield and selectivity [19] [20]. The optimization of these parameters requires careful consideration of the specific reaction mechanism and thermodynamic constraints.
Temperature Optimization: Temperature effects on quinoline synthesis are typically complex, with both positive and negative influences on reaction rate and selectivity [19] [20]. For supercritical water oxidation of quinoline, temperatures ranging from 420°C to 510°C have been investigated, with higher temperatures promoting complete conversion [19]. The relationship between temperature and conversion rate follows Arrhenius behavior, with activation energies ranging from 224 to 234 kJ/mol [20].
In synthetic applications, optimal temperatures typically range from 50°C to 200°C depending on the specific methodology employed. NBS bromination proceeds optimally at 50-90°C, while cyanation reactions typically require temperatures of 120-180°C [5] [4].
Reaction Time Considerations: Reaction time optimization involves balancing conversion efficiency with potential side reactions and product decomposition. Most quinoline synthesis reactions are complete within 1-10 hours, with modern catalytic methods achieving completion in minutes to hours [4] [16]. Continuous flow processes enable residence times as short as 5-15 minutes while maintaining high yields [16].
Solvent selection plays a crucial role in quinoline synthesis, affecting reaction rate, selectivity, and product isolation [21] [22]. The choice of solvent must consider solubility of reactants and products, reaction mechanism, and environmental factors.
Polar Aprotic Solvents: Acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly employed for quinoline synthesis due to their ability to dissolve polar reactants and stabilize ionic intermediates [5] [8]. These solvents are particularly effective for cyanation reactions and transition metal-catalyzed processes [5].
Polar Protic Solvents: Acetic acid has emerged as an effective solvent for bromination reactions, providing both solvent properties and potential catalytic activity [1]. Alcohols such as ethanol and methanol are commonly used in green synthesis approaches and continuous flow processes [9] [12].
Solvent-Free Conditions: The development of solvent-free methodologies represents a significant advance in green chemistry [11] [22]. These approaches typically employ solid catalysts and mechanochemical activation, achieving comparable yields to solution-phase reactions while eliminating solvent waste [11].
Catalyst selection and optimization are critical for achieving high yields and selectivity in quinoline synthesis [9] [8]. The choice of catalyst depends on the specific transformation and desired reaction conditions.
Acid Catalysts: Brønsted and Lewis acids are commonly employed for quinoline synthesis, particularly in condensation and cyclization reactions [9] [23]. Common acid catalysts include sulfuric acid, para-toluenesulfonic acid, and various ionic liquids [9]. The acidity strength and reaction conditions must be optimized to achieve maximum efficiency [23].
Transition Metal Catalysts: Palladium, copper, and vanadium catalysts have been developed for specific quinoline synthesis reactions [5] [7] [8]. These catalysts offer high selectivity and enable reactions under mild conditions, but require careful optimization of ligands and reaction conditions [8].
Green Catalysts: Environmentally benign catalysts including heterogeneous solid acids, nanocatalysts, and bio-derived catalysts have been developed for sustainable quinoline synthesis [9] [24]. These catalysts offer the advantages of easy separation, recyclability, and reduced environmental impact [9].
The purification and characterization of 2-Bromoquinoline-4-carbonitrile require specialized techniques due to the compound's unique structural features and potential impurities from synthesis [21] [25] [26].
Recrystallization Methods: Recrystallization remains the most common purification technique for quinoline derivatives [21] [26]. Common recrystallization solvents include ethanol, acetonitrile, and ethyl acetate, with purity levels of 95-98% typically achieved [21]. The method involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [21].
Column Chromatography: Silica gel column chromatography provides effective separation of quinoline derivatives from impurities [21] [27]. Typical eluent systems include hexane/ethyl acetate mixtures, with the polarity adjusted based on the specific compound properties [27]. Centrifugal partition chromatography has been successfully applied to the preparative separation of quinolines using heptane-acetonitrile-methanol solvent systems [27].
Crystallization from Salts: Salt formation followed by recrystallization provides an efficient purification method for quinoline derivatives [26]. Common acids used for salt formation include hydrochloric acid, sulfuric acid, fumaric acid, and various organic acids [26]. The salt is typically crystallized from methanol or ethanol, then treated with base to regenerate the free quinoline [26].
Spectroscopic Characterization: Complete structural characterization of 2-Bromoquinoline-4-carbonitrile requires multiple spectroscopic techniques [25] [28]. Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions, while Fourier-transform infrared (FT-IR) spectroscopy reveals functional group characteristics [25]. Nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, provides detailed structural information [25]. High-resolution mass spectrometry (HRMS) confirms molecular formula and fragmentation patterns [25].
Advanced Characterization Methods: X-ray crystallography provides unambiguous structural confirmation and reveals intermolecular interactions in the solid state [25]. Computational methods including density functional theory (DFT) calculations complement experimental characterization by providing insights into molecular geometry, electronic properties, and reaction mechanisms [25].